molecular formula C8H5BrN2O3 B1511954 3-Bromo-4-methoxy-5-nitrobenzonitrile

3-Bromo-4-methoxy-5-nitrobenzonitrile

Cat. No.: B1511954
M. Wt: 257.04 g/mol
InChI Key: RDIMSBOPVNFOAF-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-5-nitrobenzonitrile (C₈H₅BrN₂O₃) is a substituted benzonitrile derivative featuring bromine (position 3), methoxy (position 4), and nitro (position 5) groups. The nitrile group at position 1 enhances its polarity, making it a versatile intermediate in organic synthesis. Nitro groups are strong electron-withdrawing substituents, which influence reactivity, stability, and biological activity, distinguishing this compound from hydroxyl- or alkoxy-substituted analogs .

Properties

Molecular Formula

C8H5BrN2O3

Molecular Weight

257.04 g/mol

IUPAC Name

3-bromo-4-methoxy-5-nitrobenzonitrile

InChI

InChI=1S/C8H5BrN2O3/c1-14-8-6(9)2-5(4-10)3-7(8)11(12)13/h2-3H,1H3

InChI Key

RDIMSBOPVNFOAF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)C#N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Reactivity

The table below highlights key structural and functional differences between 3-Bromo-4-methoxy-5-nitrobenzonitrile and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Reactivity Features
This compound Br (3), OMe (4), NO₂ (5) C₈H₅BrN₂O₃ 287.05 Nitro group enhances electrophilic substitution; meta-directing effects dominate
3-Bromo-4-hydroxy-5-methoxybenzonitrile Br (3), OH (4), OMe (5) C₈H₆BrNO₂ 228.04 Hydroxy group enables hydrogen bonding; ortho/para-directing
3-Bromo-5-ethoxy-4-hydroxybenzonitrile Br (3), OH (4), OEt (5) C₉H₇BrNO₂ 257.06 Ethoxy group increases lipophilicity; moderate bioactivity
3-Bromo-5-methoxy-4-propoxybenzonitrile Br (3), OMe (5), OPr (4) C₁₁H₁₂BrNO₂ 270.12 Propoxy chain enhances solubility in organic solvents

Key Observations :

  • Nitro vs. Hydroxy Groups : The nitro group in the target compound reduces electron density on the aromatic ring compared to hydroxy-substituted analogs, favoring nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Methoxy vs.

Physical and Chemical Properties

  • Melting Point and Solubility : While exact data for the target compound is unavailable, analogs suggest:
    • Nitro-substituted benzonitriles generally exhibit higher melting points (e.g., 180–220°C) due to stronger intermolecular dipole interactions.
    • Methoxy and nitro groups reduce water solubility compared to hydroxy-substituted analogs (e.g., 3-Bromo-4-hydroxy-5-methoxybenzonitrile is sparingly soluble in water) .
  • Stability : Nitro groups may confer thermal instability under high temperatures, requiring cautious handling compared to halogen- or alkoxy-substituted derivatives .

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